molecular formula C9H9BrN2O B3090276 N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide CAS No. 1209459-71-1

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide

Cat. No. B3090276
CAS RN: 1209459-71-1
M. Wt: 241.08 g/mol
InChI Key: OZRPEDYWQLEFPU-UHFFFAOYSA-N
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Description

“N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 . It is a derivative of cyclopropanecarboxamide .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a series of novel pyridine derivatives was achieved via palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxamide group and a 5-bromopyridin-3-yl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, compounds with similar structures, such as pyrrolopyrazine, have been studied extensively. Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 395.1±27.0 °C and a predicted density of 1.706±0.06 g/cm3 . Its pKa is predicted to be 13.27±0.20 .

Scientific Research Applications

PET Imaging Agents for Alzheimer's Disease

Compounds structurally related to N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide have been explored as potential PET imaging agents for Alzheimer's disease. For instance, the synthesis of carbon-11-labeled isonicotinamides demonstrates a method for creating PET agents targeting the GSK-3 enzyme in Alzheimer's disease. These compounds were synthesized with high radiochemical yield and purity, showcasing the potential of similar compounds in neuroimaging applications (Gao, Wang, & Zheng, 2017).

Serotonin Receptor Imaging

Another application involves the development of PET tracers for serotonin 5-HT(1A) receptors. N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related compounds show promise as selective and high-affinity antagonists, with potential applications in neuropsychiatric disorder imaging. These compounds exhibited high brain uptake and stability, indicating their utility in developing improved in vivo quantification methods for 5-HT(1A) receptors (García et al., 2014).

Molecular Docking and Anticancer Activity

Compounds with pyridine and cyclopropanecarboxamide functionalities have been synthesized and investigated for their nonlinear optical (NLO) properties and potential anticancer activity through molecular docking studies. These studies suggest that similar compounds could be effective in inhibiting tubulin polymerization, a mechanism of interest for anticancer drug development (Jayarajan et al., 2019).

Biological Activity of Pyrazole Derivatives

Research into 1-thiocarboxamido-3-methyl-4-(4-arylhydrazono)-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazole derivatives synthesized through conventional methods and microwave irradiation has been conducted to evaluate their biological efficacy. Such studies underline the importance of the structural features common to this compound and its analogs in biological applications (Rodrigues & Bhalekar, 2016).

properties

IUPAC Name

N-(5-bromopyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-8(5-11-4-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRPEDYWQLEFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250274
Record name N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209459-71-1
Record name N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209459-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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